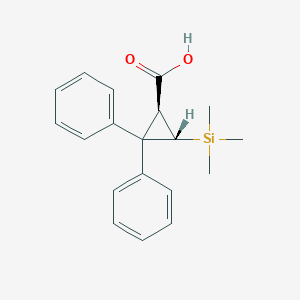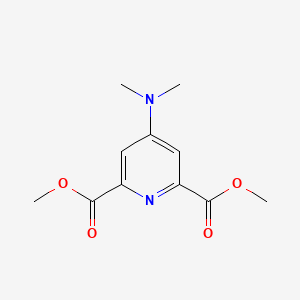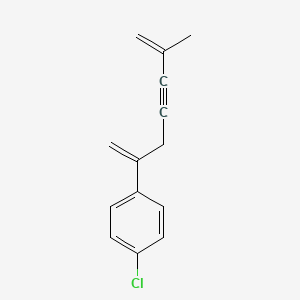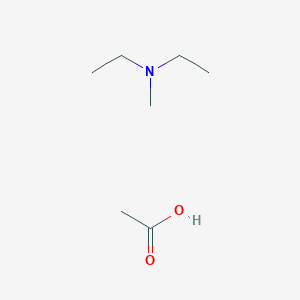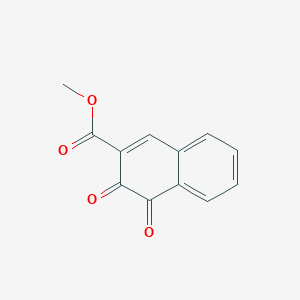
Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate is an organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, a nitrophenyl group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate typically involves the reaction of 2-nitrobenzaldehyde with thiazolidine-4-carboxylic acid methyl ester. The reaction is carried out under acidic or basic conditions to facilitate the formation of the thiazolidine ring. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidine derivatives.
科学的研究の応用
Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidine ring can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methyl 3-(2-nitrophenyl)acrylate: Similar in structure but lacks the thiazolidine ring.
2-Nitrobenzaldehyde: Shares the nitrophenyl group but lacks the thiazolidine and carboxylate ester groups.
Uniqueness
Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate is unique due to the presence of both the thiazolidine ring and the nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
89860-81-1 |
|---|---|
分子式 |
C11H12N2O4S |
分子量 |
268.29 g/mol |
IUPAC名 |
methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C11H12N2O4S/c1-17-11(14)10-6-18-7-12(10)8-4-2-3-5-9(8)13(15)16/h2-5,10H,6-7H2,1H3 |
InChIキー |
ZKFOLZBAFLSDMH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CSCN1C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)
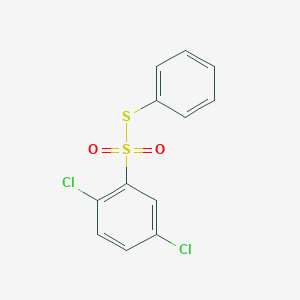
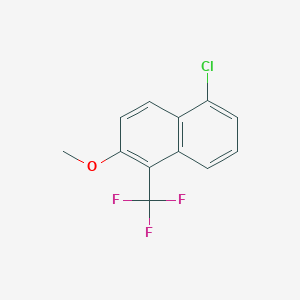
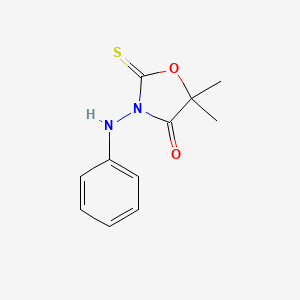
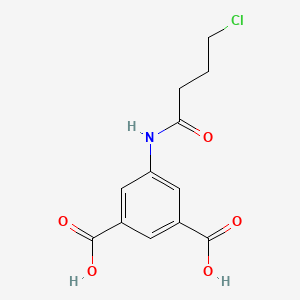
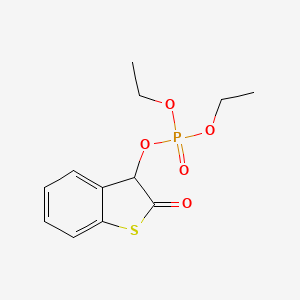
silane](/img/structure/B14378303.png)
